Product packaging for 1-methyl-1H-Indazole-3,5-diamine(Cat. No.:)

1-methyl-1H-Indazole-3,5-diamine

Cat. No.: B11744363
M. Wt: 162.19 g/mol
InChI Key: OUYGQOUZOZDLIC-UHFFFAOYSA-N
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Description

1-methyl-1H-Indazole-3,5-diamine is a diamine-substituted indazole derivative designed as a key intermediate for medicinal chemistry and drug discovery research. The indazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities and presence in several approved therapeutics and compounds under clinical investigation . This compound is of particular interest in the development of novel anticancer agents. Indazole derivatives have demonstrated potent inhibitory activities against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment for kinase inhibition, and structural modifications at the 3- and 5- positions are common strategies to explore and enhance antitumor potency and selectivity . The presence of amine groups at both the 3 and 5 positions on the 1-methyl-indazole core makes this compound a promising scaffold for constructing molecular hybrids via amide coupling or Suzuki reactions, potentially leading to agents that induce apoptosis and cell cycle arrest . Beyond oncology research, the indazole core shows significant potential in antimicrobial applications. Novel indazole-linked heterocyclic compounds have exhibited outstanding in vitro antibacterial activity against Gram-positive bacteria such as S. pneumoniae , with some derivatives showing minimum inhibitory concentration (MIC) values superior to standard antibiotics like ampicillin . The structural features of this compound make it a valuable precursor for synthesizing such complex hybrid molecules for infectious disease research. Please note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4 B11744363 1-methyl-1H-Indazole-3,5-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1-methylindazole-3,5-diamine

InChI

InChI=1S/C8H10N4/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,9H2,1H3,(H2,10,11)

InChI Key

OUYGQOUZOZDLIC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C(=N1)N

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 1 Methyl 1h Indazole 3,5 Diamine

Electrophilic Aromatic Substitution Reactions on the Indazole Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems, including indazoles. wikipedia.orgchemicalbook.com The reaction proceeds via a two-step mechanism: initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regiochemical outcome of these reactions are profoundly influenced by the substituents present on the aromatic ring. wikipedia.org

In the case of 1-methyl-1H-indazole-3,5-diamine, the benzene (B151609) portion of the bicyclic system is highly activated towards electrophilic attack due to the presence of three electron-donating groups: the N1-methyl group, the 3-amino group, and the 5-amino group. Both amino and alkyl groups are classified as activating, ortho-, para-directing substituents. libretexts.orglibretexts.org The amino groups, in particular, are among the most powerful activating groups due to their ability to donate electron density to the ring via a strong +R (resonance) effect.

The directing effects of the substituents on this compound are as follows:

5-Amino group: Strongly activating, directs incoming electrophiles to the ortho (C4, C6) and para (not available) positions.

3-Amino group: Strongly activating, directs incoming electrophiles to the ortho (C4) and para (C6) positions of the benzene ring (relative to the point of fusion).

N1-Methyl group: Activating, directs to the ortho (C7) and para (C5) positions.

Considering the combined influence of these groups, the indazole core is expected to be exceptionally reactive. The positions most susceptible to electrophilic attack are C4, C6, and C7. The C4 position is particularly activated as it is ortho to both the 3-amino and 5-amino groups. The C6 position is ortho to the 5-amino group and para to the 3-amino group. The C7 position is ortho to the N1-methyl group. Predicting the major product requires careful consideration of the synergistic and competitive directing effects, as well as steric hindrance.

Key Electrophilic Aromatic Substitution Reactions:

Halogenation: The introduction of halogen atoms (Cl, Br, I) is a common SEAr reaction. mt.com Given the high activation of the ring, halogenation of this compound is expected to proceed readily, possibly even without a Lewis acid catalyst, and may lead to poly-halogenated products if the reaction conditions are not carefully controlled. The positions of substitution would likely be C4 and/or C6.

Nitration: Nitration involves the introduction of a nitro (–NO₂) group, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com A significant challenge in the nitration of amino-substituted aromatics is the behavior of the amino group in strong acid. The –NH₂ group is protonated to form an ammonium (B1175870) ion (–NH₃⁺), which is a strongly deactivating, meta-directing group. youtube.com Therefore, direct nitration of this compound under standard conditions would likely result in deactivation of the ring and direct the incoming nitro group to a position meta to the original amino groups, a completely different outcome. To achieve nitration at the positions activated by the neutral amino groups (C4, C6), it would be necessary to first protect the amino functionalities, for example, by converting them to amides (e.g., acetamides). libretexts.org The amide is still an ortho-, para-director but is less activating and less basic, preventing protonation.

Sulfonation: Aromatic sulfonation introduces a sulfonic acid (–SO₃H) group, typically using fuming sulfuric acid. wikipedia.org Similar to nitration, the strong acidic conditions will protonate the amino groups, leading to deactivation of the ring. libretexts.org Therefore, protection of the amino groups is also a prerequisite for achieving sulfonation at the desired positions. The sulfonation reaction is notably reversible, a property that can be exploited in synthetic strategies. wikipedia.org

The predicted reactivity for these key reactions is summarized in the table below.

ReactionReagentsPredicted Major Product(s) (unprotected)Predicted Major Product(s) (protected amines)Key Considerations
Bromination Br₂ in a non-polar solvent4-Bromo- and/or 6-bromo-, possibly di- or tri-bromo derivatives4-Bromo- and/or 6-bromo-1-methyl-1H-indazole-3,5-di(acetamide)High ring activation may lead to over-halogenation.
Nitration HNO₃, H₂SO₄Complex mixture, likely meta-substitution relative to -NH₃⁺ groups4-Nitro- and/or 6-nitro-1-methyl-1H-indazole-3,5-di(acetamide)Amine groups are protonated in strong acid, reversing their directing effect. Protection is crucial.
Sulfonation Fuming H₂SO₄Complex mixture, likely meta-substitution relative to -NH₃⁺ groups4-Sulfo- and/or 6-sulfo-1-methyl-1H-indazole-3,5-di(acetamide)Amine groups are protonated in strong acid. Reaction is reversible.

Nucleophilic Reactions Involving Amino Groups and Other Ring Positions

While the electron-rich nature of the this compound system makes it highly susceptible to electrophilic attack, its nucleophilic centers—primarily the exocyclic amino groups—are also key sites for chemical modification.

The lone pair of electrons on the nitrogen atoms of the 3- and 5-amino groups allows them to act as potent nucleophiles. These groups can readily react with a variety of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is fundamental to many of the derivatization strategies discussed in subsequent sections, such as the formation of amides, ureas, and Schiff bases.

Beyond simple acylation or alkylation, the aromatic amino groups can undergo diazotization. This reaction involves treating the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). The resulting diazonium salt is a highly valuable synthetic intermediate.

Diazotization and Subsequent Reactions:

The presence of two amino groups on the indazole ring raises the possibility of mono- or bis-diazotization, depending on the stoichiometry of the reagents. Each diazonium group (–N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. This two-step sequence allows for the introduction of functionalities that are difficult to install directly via electrophilic aromatic substitution.

The table below outlines potential transformations of this compound via diazotization.

ReactionReagentsIntermediateProduct Functional Group
Sandmeyer 1. NaNO₂, HCl (0-5°C) 2. CuCl / CuBr / CuCNAryl Diazonium Salt–Cl / –Br / –CN
Schiemann 1. NaNO₂, HBF₄ 2. HeatAryl Diazonium Tetrafluoroborate–F
Gattermann 1. NaNO₂, HCl (0-5°C) 2. Cu powderAryl Diazonium Salt–Cl / –Br
Hydrolysis 1. NaNO₂, HCl (0-5°C) 2. H₂O, HeatAryl Diazonium Salt–OH
Iodination 1. NaNO₂, HCl (0-5°C) 2. KIAryl Diazonium Salt–I

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the indazole ring itself is generally difficult due to the electron-rich nature of the system. SNAr reactions typically require the presence of strong electron-withdrawing groups (like –NO₂) to activate the ring towards nucleophilic attack. As this compound is highly activated by electron-donating groups, it is not a prime candidate for SNAr unless it is first modified with potent electron-withdrawing substituents, for example, through the nitration reactions discussed previously.

Metalation and Subsequent Functionalization of the Indazole System

Metalation, particularly directed ortho-metalation (DoM), is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy relies on the use of a directed metalation group (DMG) on the ring, which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation to a specific adjacent (ortho) position. Indazoles are known to undergo such reactions. chemicalbook.com

For this compound, several groups could potentially act as DMGs:

The pyrazole (B372694) ring nitrogen (N2) can direct metalation to the C7 position.

The 3-amino group (or a protected amide derivative) could direct metalation to the C4 position.

The 5-amino group (or a protected amide derivative) could direct metalation to the C4 and C6 positions.

Given that the amino groups are acidic, they would likely be deprotonated first by the strong organolithium base, forming lithium amides. These lithium amide species themselves can be powerful DMGs. Competition between the potential directing groups would determine the ultimate site of lithiation. The C4 position appears to be a highly probable site for metalation, being ortho to both the 3- and 5-positions. The resulting organolithium intermediate is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new substituents with high regiocontrol.

Table of Potential Functionalizations via Metalation

Electrophile Reagent Example Introduced Functional Group
Carbon Dioxide CO₂ (gas or dry ice) Carboxylic Acid (–COOH)
Aldehydes/Ketones Acetone (B3395972), Benzaldehyde Hydroxyalkyl (–CR₂OH)
Alkyl Halides Methyl Iodide (CH₃I) Alkyl (e.g., –CH₃)
Disulfides Dimethyl disulfide (CH₃SSCH₃) Thiomethyl (–SCH₃)
Halogen Sources Hexachloroethane (C₂Cl₆), 1,2-Diiodoethane Halogen (–Cl, –I)

| Boronic Esters | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic Acid (–B(OH)₂) |

This metalation-functionalization sequence provides a complementary approach to electrophilic aromatic substitution, often yielding isomers that are not accessible through SEAr pathways.

Exploitation of Diamine Functionalities for Amide, Urea (B33335), and Schiff-Base Formation

The primary amino groups at the C3 and C5 positions are versatile handles for building more complex molecular architectures through the formation of amides, ureas, and Schiff bases. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. nih.govsigmaaldrich.comuni.lu

Amide Formation: The amino groups of this compound can react with acylating agents such as acid chlorides or acid anhydrides in the presence of a base to form amide linkages. Depending on the stoichiometry of the acylating agent, it is possible to form the mono-amide, the di-amide, or a mixture of both. Selective mono-acylation could potentially be achieved by carefully controlling reaction conditions or by exploiting potential differences in the electronic environment and steric hindrance of the 3- and 5-amino groups.

Urea Formation: Reaction of the diamine with isocyanates (R-N=C=O) leads to the formation of urea derivatives. This reaction is typically rapid and proceeds without the need for a catalyst. Similar to amidation, mono- or di-substituted ureas can be synthesized by controlling the stoichiometry of the reagents. Symmetrical ureas can also be formed by reaction with phosgene (B1210022) or a phosgene equivalent.

Schiff-Base Formation: The condensation of the primary amino groups with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. uni.lu This reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation, to drive the equilibrium towards the product. The resulting imines can be stable compounds or can serve as intermediates that can be subsequently reduced (e.g., with sodium borohydride) to form stable secondary amines.

Illustrative Derivatization Reactions

Derivative Type Reagent Class General Product Structure
Amide Acid Chloride (RCOCl)
Urea Isocyanate (RNCO)

| Schiff Base | Aldehyde (RCHO) | |

Note: R' represents the indazole core. The reactions can occur at one or both amino groups.

Chemo- and Regioselectivity in Chemical Transformations

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical considerations in its chemical transformations. nih.gov

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the key competition is between reactions at the nucleophilic amino groups and reactions on the electron-rich aromatic ring.

Acylation: When treated with an acylating agent like acetyl chloride, the reaction is highly likely to occur on the nitrogen of the amino groups to form amides rather than on the carbon of the aromatic ring (Friedel-Crafts acylation). This is because the N-acylation of an amine is a much faster and more favorable process than the Lewis acid-catalyzed C-acylation of the ring.

Alkylation: Alkylation with alkyl halides could occur at several positions: the amino groups (N-alkylation), the pyrazole N2 nitrogen, or the aromatic ring (Friedel-Crafts alkylation). The outcome would be highly dependent on the reaction conditions (e.g., choice of base, solvent, and electrophile). Generally, N-alkylation of the amino groups is a likely pathway.

Regioselectivity: Regioselectivity concerns which position in a molecule reacts when there are multiple similar sites.

Electrophilic Aromatic Substitution: As discussed in Section 3.1, the directing effects of the three activating groups (N1-Me, 3-NH₂, 5-NH₂) converge to strongly activate the C4 and C6 positions. The C4 position, being ortho to both amino groups, is arguably the most electronically activated site. However, steric hindrance could favor substitution at the less crowded C6 position. The C7 position is also a potential site, primarily influenced by the N1-methyl group. The precise ratio of isomers would depend on the specific electrophile and reaction conditions.

Reactions on the Diamine Functionalities: A key question is whether the 3-amino and 5-amino groups exhibit different reactivity, which would allow for selective mono-functionalization. The 3-amino group is part of the pyrazole-fused system, while the 5-amino group is on the benzo-fused portion. These different electronic environments could lead to a difference in their nucleophilicity. For instance, the 3-amino group's nucleophilicity might be influenced by tautomeric effects involving the pyrazole ring. Experimental studies would be required to determine if one group can be selectively targeted over the other for reactions like mono-amidation or mono-urea formation.

Structure Activity Relationship Sar Investigations of 1 Methyl 1h Indazole 3,5 Diamine Analogues

Positional Effects of Substituents on Biological Activities of Indazole Derivatives

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the indazole ring. The placement of different functional groups can significantly influence the compound's interaction with its biological target, thereby modulating its potency and selectivity.

For instance, in the development of anticancer agents, the position of substituents on the indazole ring has been shown to be a critical determinant of activity. researchgate.net Studies on various indazole derivatives have demonstrated that substitutions at the C3, C5, and C6 positions are particularly important for their pharmacological effects. The introduction of a hydrophobic group at the C6 position and a hydrophilic group at the C3 position has been a common strategy in the design of potent kinase inhibitors. researchgate.net

Furthermore, investigations into 2H-indazole derivatives as dual antimicrobial and anti-inflammatory agents have highlighted the impact of substituent positioning. nih.gov Shifting substituents such as chloro (Cl), methoxycarbonyl (COOCH3), and methylsulfonyl (SO2CH3) between different positions on a phenyl ring attached to the indazole core resulted in significant changes in biological activity, in some cases leading to a decrease in potency. nih.gov This underscores the precise steric and electronic requirements of the target's binding site.

The table below illustrates the effect of substituent position on the antiproliferative activity of a series of indazole derivatives against various cancer cell lines.

CompoundR1 SubstituentR2 SubstituentA549 IC50 (µM)4T1 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
2a 4-(4-methylpiperazin-1-yl)phenyl(E)-3,5-dimethoxystyryl>10>10>101.154.89
2f 6-(4-methylpiperazin-1-yl)pyridin-3-yl(E)-3,5-dimethoxystyryl1.150.230.800.340.59
2j 2-amino-pyrimidin-5-yl(E)-3,5-dimethoxystyryl0.88>10>10>10>10

Data sourced from a study on indazole derivatives as anti-cancer agents. researchgate.net

Impact of Side Chain Modifications on Molecular Recognition

Modifications to the side chains appended to the 1-methyl-1H-indazole-3,5-diamine scaffold play a pivotal role in molecular recognition and binding affinity. These modifications can influence interactions with key amino acid residues within the target's active site, leading to enhanced potency and selectivity.

In the context of kinase inhibitors, side chains are often designed to occupy specific pockets within the ATP-binding site. For example, the introduction of a carbohydrazide (B1668358) moiety at the C3 position of the 1H-indazole ring has been shown to be crucial for potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

The design of selective p21-activated kinase 1 (PAK1) inhibitors based on a 1H-indazole-3-carboxamide scaffold revealed that substituting an appropriate hydrophobic ring in a deep back pocket and introducing a hydrophilic group into the solvent-exposed region were critical for both inhibitory activity and selectivity. nih.gov This highlights the importance of tailoring side chains to complement the specific topology of the target's binding site.

The following table demonstrates how modifications to a side chain at the C3 position of an indazole core can impact the inhibitory activity against PAK1.

CompoundSide Chain ModificationPAK1 IC50 (nM)
30a 4-fluorophenyl1500
30l 3-(dimethylamino)phenyl9.8
30n 4-(4-methylpiperazin-1-yl)phenyl25

Data adapted from a study on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors. nih.gov

Rational Design Principles for Optimizing this compound Scaffolds

The optimization of the this compound scaffold for specific biological targets relies on several key rational design principles. These principles guide the iterative process of modifying the lead compound to enhance its desired pharmacological properties.

A fundamental strategy is structure-based drug design , which utilizes the three-dimensional structure of the target protein to guide the design of complementary ligands. nih.gov This approach allows for the precise placement of functional groups to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, with the target's binding site. nih.gov For instance, in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a 1,3,5-substituted phenyl group was designed to occupy a hydrophobic pocket at the binding site. dntb.gov.ua

Another important principle is fragment-based lead discovery (FBLD) . This involves identifying small molecular fragments that bind to the target and then growing or linking these fragments to create a more potent lead compound. nih.gov This approach was successfully used to discover novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs) based on a 1H-indazole scaffold. nih.gov

Molecular hybridization is a strategy that combines structural features from different pharmacophores to create a new hybrid molecule with enhanced activity. This approach has been used to design and synthesize indazole derivatives with antitumor activity by combining the indazole scaffold with other biologically active moieties.

Conformational Analysis and Its Influence on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound analogues helps in understanding the spatial arrangement of atoms and functional groups, which in turn dictates how the molecule fits into the binding site of its target.

Computational analysis of conformational ligand ensembles in solution has been used to rationalize the design of irreversible and mutant-selective EGFR inhibitors based on 1H-indazole analogues. nih.gov This highlights the importance of considering the dynamic nature of molecules in solution and not just their static crystal structures. The crystal structure of the related compound, 1-methyl-1H-indazole-3-carboxylic acid, reveals that the molecules can form inversion dimers through hydrogen bonding. nih.gov This type of intermolecular interaction can provide insights into the potential binding modes of analogues within a protein active site.

Ligand Efficiency and Physicochemical Property Modulation for Enhanced Efficacy

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess a favorable profile of physicochemical properties to ensure good absorption, distribution, metabolism, and excretion (ADME). Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used to guide the optimization of lead compounds.

Ligand efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It helps in identifying fragments and lead compounds that have a high intrinsic binding affinity for their size. nih.gov In the discovery of FGFR kinase inhibitors based on a 1H-indazole scaffold, compounds with excellent ligand efficiencies (0.30–0.48) were identified. nih.gov

Lipophilic ligand efficiency (LLE) relates potency to lipophilicity (logP or logD) and is used to guide the optimization of compounds towards a better balance of potency and physicochemical properties, thereby reducing the risk of off-target toxicity and poor pharmacokinetic behavior. researchgate.netresearchgate.net

The modulation of physicochemical properties is a crucial aspect of optimizing this compound scaffolds. This can involve modifying substituents to alter properties such as solubility, permeability, and metabolic stability. For example, in the development of indole/indazole-aminopyrimidine inhibitors of c-Jun N-terminal kinase (JNK), optimization efforts focused on improving both potency and physicochemical properties, leading to compounds with good pharmacokinetic profiles. researchgate.net

The following table provides an example of how ligand efficiency metrics can be used to evaluate and compare different compounds.

CompoundPotency (pIC50)Molecular Weight (MW)logPLigand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
Compound A 7.53503.00.304.5
Compound B 8.04504.50.253.5
Compound C 7.83802.50.295.3

This is an illustrative table. LE = -2.303 * RT * pIC50 / N, where N is the number of non-hydrogen atoms. LLE = pIC50 - logP.

Computational Chemistry and Theoretical Studies on 1 Methyl 1h Indazole 3,5 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For 1-methyl-1H-indazole-3,5-diamine, methods such as DFT with the B3LYP functional and a 6-31G** basis set are commonly employed to model its structure and reactivity. beilstein-journals.org

These calculations provide data on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The amino groups at positions 3 and 5 are identified as primary sites of reactivity, specifically for electrophilic attack, due to their electron-donating nature which increases the electron density on the indazole ring system. The calculated HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, highlighting the partial charges on each atom and supporting the prediction of reactive sites. beilstein-journals.org

Table 1: Calculated Electronic Properties of this compound (Illustrative)

PropertyCalculated Value (Illustrative)Method/Basis SetSignificance
HOMO Energy -5.2 eVDFT/B3LYP/6-31G Indicates electron-donating ability
LUMO Energy -0.8 eVDFT/B3LYP/6-31GIndicates electron-accepting ability
HOMO-LUMO Gap 4.4 eVDFT/B3LYP/6-31G Relates to chemical stability and reactivity
Dipole Moment 2.5 DDFT/B3LYP/6-31GMeasures molecular polarity
NBO Charge on N3-Amine -0.45 eNBO/B3LYP/6-31G Highlights nucleophilic character
NBO Charge on N5-Amine -0.42 eNBO/B3LYP/6-31GHighlights nucleophilic character

Note: These values are illustrative and depend on the specific computational method and level of theory used.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein kinase. alliedacademies.org Indazole derivatives are known inhibitors of various kinases, and docking studies for this compound can predict its binding affinity and mode. alliedacademies.orgjocpr.com The 3-amino and 5-amino groups are critical for forming hydrogen bonds with amino acid residues in the kinase hinge region, a common binding pattern for kinase inhibitors. alliedacademies.org

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.govspringernature.commdpi.com An MD simulation, often run for nanoseconds, models the atomic movements within the complex, providing insights into the flexibility of the binding pocket and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. ajchem-a.comnih.gov The stability of these interactions is crucial for the ligand's inhibitory potential.

Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase

ParameterValue (Illustrative)Description
Binding Energy -9.5 kcal/molStrength of the ligand-receptor interaction
Key H-Bonding Residues Glu105, Cys107Amino acids in the active site forming hydrogen bonds
Hydrophobic Interactions Val88, Leu155, Ala160Amino acids involved in non-polar interactions
RMSD of Ligand 1.2 ÅRoot-mean-square deviation during MD simulation, indicating stability

Note: These results are hypothetical and would vary based on the specific protein target.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods can accurately predict spectroscopic properties, which is invaluable for structure verification. The Gauge-Invariant Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govproquest.comnih.gov By calculating the magnetic shielding tensors for each nucleus, one can obtain predicted ¹H and ¹³C NMR spectra that can be compared with experimental data. bohrium.com For this compound, predictions would account for the electronic effects of the methyl and two amino substituents on the chemical shifts of the aromatic protons and carbons. nih.govresearchgate.netmdpi.com

Similarly, vibrational frequencies for an Infrared (IR) spectrum can be calculated. nih.gov These calculations help assign experimental absorption bands to specific molecular vibrations, such as the N-H stretching of the amino groups, C-H stretching of the aromatic ring and methyl group, and the characteristic ring vibrations of the indazole core. nist.govresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C3 -150.2
C4 6.55105.8
C5 -145.1
C6 6.80115.5
C7 7.25120.9
C3a -122.4
C7a -139.8
N1-CH₃ 3.8535.1
N3-NH₂ 5.10-
N5-NH₂ 4.95-

Note: Predicted shifts are relative to a standard (e.g., TMS) and are illustrative.

Tautomeric Equilibria and Energetic Stability of Indazole Derivatives

The indazole ring can exist in two tautomeric forms, 1H- and 2H-indazole. nih.gov Computational studies consistently show that the 1H-tautomer is thermodynamically more stable than the 2H form for most substituted indazoles. nih.govresearchgate.net However, for this compound, the presence of the methyl group on the N1 nitrogen atom effectively "locks" the molecule into the 1H tautomeric form, preventing tautomerization to the 2H form.

Mechanistic Insights into Chemical Transformations via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies. For this compound, this could involve modeling reactions such as electrophilic aromatic substitution on the benzene (B151609) ring or nucleophilic reactions involving the amino groups.

For instance, a study on the alkylation of a substituted indazole used DFT to explore the reaction mechanism and explain the observed regioselectivity. beilstein-journals.org Similar methods could be applied to understand how this compound participates in reactions like diazotization or acylation. By calculating the energy barriers for different potential pathways, the most likely reaction mechanism can be determined, guiding synthetic efforts. nih.govresearchgate.net

Mechanistic Investigations of Biological Activities of 1 Methyl 1h Indazole 3,5 Diamine Derivatives

Molecular Target Identification and Validation in in vitro Systems

The biological effects of 1-methyl-1H-indazole-3,5-diamine derivatives are intrinsically linked to their interactions with specific molecular targets. In vitro studies are crucial for identifying and validating these targets. For instance, some indazole derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a kinase implicated in tumor progression. nih.gov A fragment-based screening approach led to the discovery of 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. nih.gov

Furthermore, molecular docking studies have been instrumental in elucidating the binding modes of these derivatives. For example, the indazole fragment of certain derivatives has been shown to act as a hinge-binder, interacting with the ATP-binding pocket of kinases like FMS-like tyrosine kinase 3 (FLT3). nih.gov In one study, the amino hydrogen of an indazole derivative formed a crucial hydrogen bond with the Cys694 residue in the ATP binding site of FLT3, highlighting the importance of the indazole scaffold for receptor-ligand complex formation. nih.gov

Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., Kinases, HDACs)

The therapeutic potential of this compound derivatives often stems from their ability to inhibit specific enzymes. Kinetic studies are vital to understand the nature and potency of this inhibition.

Kinase Inhibition:

Many indazole derivatives have been investigated as kinase inhibitors. For example, a series of 1H-indazole-3-carboxamide derivatives were found to be potent and selective inhibitors of PAK1. nih.gov The representative compound, 30l, exhibited an IC₅₀ value of 9.8 nM against PAK1 and demonstrated high selectivity when tested against a panel of 29 other kinases. nih.gov

Similarly, N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives have been synthesized and evaluated as inhibitors of FLT3 and its mutants. nih.gov One compound, 8r, showed potent inhibitory activity against FLT3 with an IC₅₀ of 41.6 nM. nih.gov It was also effective against the FLT3-ITD (W51) and FLT3-TKD (D835Y) mutants, with IC₅₀ values of 22.8 nM and 5.64 nM, respectively. nih.gov

HDAC Inhibition:

While the provided information primarily focuses on kinase inhibition, the broad spectrum of biological activities associated with indazole derivatives suggests that they may also target other enzyme families like histone deacetylases (HDACs). Further research is needed to fully explore this potential.

Receptor Binding Affinity and Selectivity Profiling

The interaction of this compound derivatives with various receptors is a key aspect of their pharmacological profile.

Derivatives of 1H-indazole have been identified as potent cannabinoid receptor agonists. researchgate.net For example, AB-FUBINACA was reported as a potent cannabinoid CB1 receptor modulator. researchgate.net The affinity and selectivity of these compounds for different receptor subtypes are critical for their therapeutic application and potential side effects.

In another study, 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepine derivatives were investigated as cholecystokinin-A (CCK-A) receptor agonists. nih.gov The binding affinity for CCK-A versus CCK-B receptors was found to be influenced by the nature of the substituents on the indazole core. nih.gov

Cellular Pathway Modulation and Phenotypic Assays in Preclinical Models

The engagement of molecular targets by this compound derivatives leads to the modulation of various cellular pathways, resulting in observable phenotypic changes.

One study demonstrated that a specific 1H-indazole-3-amine derivative, compound 6o, affects apoptosis and the cell cycle in cancer cells. nih.gov This is potentially achieved by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway in a concentration-dependent manner. nih.gov

Furthermore, 1H-indazole-3-carboxamide derivatives that inhibit PAK1 have been shown to significantly suppress the migration and invasion of MDA-MB-231 breast cancer cells. nih.gov This effect is mediated by the downregulation of Snail expression, a key regulator of epithelial-mesenchymal transition, without affecting tumor growth directly. nih.gov

Investigation of Biological Activities:

Anticancer Activities and Antitumor Mechanisms

Indazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms. nih.govnih.govresearchgate.net

A series of 3,5-disubstituted indazole derivatives were synthesized and evaluated for their antitumor activity against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov Compound 6o from this series exhibited a promising inhibitory effect on the K562 cell line with an IC₅₀ value of 5.15 µM and showed good selectivity for normal cells over cancer cells. nih.gov The proposed antitumor mechanism for compound 6o involves the induction of apoptosis and cell cycle arrest through the inhibition of Bcl2 family proteins and the p53/MDM2 pathway. nih.govresearchgate.net

Another study focused on 1-monosubstituted 1H-naphtho[2,3-d]imidazole-4,9-diones and 1H-anthra[2,3-d]imidazole-4,11-diones. researchgate.net One of these compounds, 1-methyl-1H-anthra[2,3-d]imidazole-4,11-dione, displayed good antiproliferative activity against MCF-7 and A549 cancer cell lines with IC₅₀ values of 7.4 and 1.6 μmol•L⁻¹, respectively, while showing low cytotoxicity to normal L929 cells. researchgate.net Mechanistic investigations suggested that these compounds can induce ROS production, leading to DNA damage and cell cycle arrest at the G2/M phase. researchgate.net

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6oK5625.15 nih.gov
6oHEK-293 (Normal Cell)33.2 nih.gov
1-methyl-1H-anthra[2,3-d]imidazole-4,11-dioneMCF-77.4 researchgate.net
1-methyl-1H-anthra[2,3-d]imidazole-4,11-dioneA5491.6 researchgate.net
1-methyl-1H-anthra[2,3-d]imidazole-4,11-dioneL929 (Normal Cell)150 researchgate.net
8rFLT30.0416 nih.gov
8rFLT3-ITD (W51)0.0228 nih.gov
8rFLT3-TKD (D835Y)0.00564 nih.gov

Antimicrobial and Antifungal Potential

In addition to their anticancer properties, indazole derivatives have demonstrated notable antimicrobial and antifungal activities. nih.gov

A series of N-methyl-3-aryl indazoles were found to be effective against various bacterial strains, including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov

Another study synthesized 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives and tested their in vitro antifungal and antimycobacterial activities. These compounds showed excellent antifungal activity against a clinical strain of Candida albicans and interesting antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov

The antimicrobial and antifungal potential of these compounds highlights their versatility and potential for development as broad-spectrum therapeutic agents.

Anti-inflammatory Response Modulation

While direct mechanistic studies on the anti-inflammatory properties of this compound are not extensively detailed in the available research, the broader class of indazole derivatives has demonstrated significant anti-inflammatory potential. nih.govnih.govnih.gov The indazole nucleus is a core component of established non-steroidal anti-inflammatory drugs (NSAIDs) like Benzydamine. nih.gov Research into other derivatives shows that this scaffold is a promising base for developing new anti-inflammatory agents. nih.govnih.gov

Investigations into related compounds, such as indazole and 5-aminoindazole (B92378), reveal notable anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, a standard test for acute inflammation, both indazole and its 5-amino derivative demonstrated dose-dependent reductions in swelling over a five-hour period. nih.gov The 5-aminoindazole compound, in particular, showed a maximum inflammation inhibition of 83.09% at a 100 mg/kg dose, which was comparable to the standard drug diclofenac. nih.gov This suggests that the amino substitution at the 5-position, which is present in this compound, may contribute positively to anti-inflammatory action.

The mechanism for this activity is believed to involve the inhibition of key inflammatory mediators. nih.govmdpi.com The anti-inflammatory effect of indazoles may be attributed to their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme crucial for the production of pro-inflammatory prostaglandins. nih.gov Furthermore, these compounds can modulate the levels of inflammatory cytokines and reduce oxidative stress by scavenging free radicals, which are also key components of the inflammatory cascade. nih.govmdpi.com

Another study on a series of 1,5-disubstituted indazol-3-ols highlighted a different mechanistic route. nih.gov The derivative 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol was found to be a potent inhibitor of 5-lipoxygenase (5-LOX), with an IC₅₀ of 44 nM. nih.gov The 5-LOX enzyme is responsible for producing leukotrienes, another class of potent inflammatory mediators. This compound also inhibited antigen-induced airway eosinophilia in guinea pigs, a key feature of allergic inflammation. nih.gov

Table 1: Anti-inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Max. Inhibition of Inflammation (%) at 5th HourReference
Indazole10061.03 nih.gov
5-Aminoindazole10083.09 nih.gov
Diclofenac (Standard)1084.50 nih.gov

HIV Protease Inhibition

The indazole scaffold is recognized as a pharmacologically important structure in the development of various therapeutic agents, including those with anti-HIV activity. nih.govnih.gov While specific studies focusing on this compound as an HIV protease inhibitor are not prominent, the general class of indazole derivatives has been explored for this purpose. nih.govresearchgate.net

HIV-1 protease is a critical enzyme in the viral life cycle. nih.gov It functions as a homodimeric aspartyl protease that cleaves newly synthesized Gag-Pol polyproteins into mature, functional viral proteins. nih.gov This cleavage is an essential step for the maturation of the virus into an infectious virion. Therefore, inhibiting HIV-1 protease blocks the production of mature viral particles, effectively halting the progression of the infection. nih.govnih.gov

Inhibitors of HIV-1 protease are a cornerstone of highly active antiretroviral therapy (HAART). nih.gov Most of these inhibitors are designed as transition-state mimics. Their structure allows them to bind tightly to the enzyme's active site, typically forming hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25'). nih.gov This blocks the natural substrate from accessing the enzyme, thereby preventing polyprotein cleavage. nih.gov

The development of second-generation protease inhibitors has also focused on novel mechanisms, such as the inhibition of protease dimerization, which is essential for its catalytic activity. nih.gov The structural diversity and synthetic tractability of the indazole nucleus make it an attractive starting point for designing novel, non-peptidyl protease inhibitors that could overcome the challenges of drug resistance and improve pharmacokinetic profiles. nih.govresearchgate.net The exploration of diversely substituted indazoles continues to be an active area of research in the quest for more potent and resilient anti-HIV therapeutics. nih.gov

Other Mechanistic Pathways (e.g., Antioxidant, Antiprotozoal)

Beyond anti-inflammatory and potential antiviral roles, derivatives of the indazole scaffold have been investigated for other important biological activities, including antioxidant and antiprotozoal effects.

Antioxidant Activity

The antioxidant capacity of indazole derivatives has been demonstrated through their ability to inhibit lipid peroxidation. nih.gov Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage, and is implicated in a wide range of diseases. An in vitro study measured the inhibition of lipid peroxidation in rat liver microsomes. In these assays, 5-aminoindazole and 6-nitroindazole (B21905) were particularly effective, showing a high degree of inhibition at a concentration of 200μg/ml. nih.gov This free-radical scavenging ability may also contribute to the anti-inflammatory effects observed for these compounds. nih.gov

Table 2: Antioxidant Activity of Indazole Derivatives (Inhibition of Lipid Peroxidation)

CompoundConcentration (μg/ml)Inhibition (%)Reference
Indazole20064.42 nih.gov
5-Aminoindazole20081.25 nih.gov
6-Nitroindazole20078.75 nih.gov

Antiprotozoal Activity

The indazole nucleus is a key structural feature in compounds investigated for antiprotozoal activity. nih.govnih.gov Derivatives have shown particular promise against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, which are responsible for significant morbidity and mortality worldwide. nih.gov

A study focusing on a series of 2-phenyl-2H-indazole derivatives identified several compounds with potent antiprotozoal effects. nih.gov The research highlighted that structural modifications, such as the addition of electron-withdrawing groups to the 2-phenyl ring, could significantly enhance potency. nih.gov For instance, against E. histolytica, derivatives with a 4-chlorophenyl or a 2-(trifluoromethyl)phenyl substitution at the N-2 position displayed exceptional activity, with IC₅₀ values below 0.050 µM. nih.gov This demonstrates a clear structure-activity relationship and underscores the potential of the indazole scaffold in designing new antiprotozoal drugs. nih.govnih.gov

Table 3: Antiprotozoal Activity of Selected 2-Phenyl-2H-Indazole Derivatives against E. histolytica

CompoundSubstitution at N-2 PositionIC₅₀ (µM)Reference
Indazole (unsubstituted)-0.740 nih.gov
Derivative 24-chlorophenyl<0.050 nih.gov
Derivative 202-(trifluoromethyl)phenyl<0.050 nih.gov
Metronidazole (Standard)-1.800 pnrjournal.com

Advanced Analytical Techniques in Characterization of 1 Methyl 1h Indazole 3,5 Diamine

High-Resolution Mass Spectrometry (HRMS and ESI-MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. For 1-methyl-1H-indazole-3,5-diamine, with a molecular formula of C₈H₁₀N₄, the theoretical exact mass can be calculated and compared against experimental data.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that is particularly well-suited for polar molecules like this compound. In positive ion mode, the molecule is expected to readily form the protonated molecular ion, [M+H]⁺. The high-resolution measurement of this ion would confirm the molecular formula. For instance, the calculated monoisotopic mass of the neutral molecule is 162.19 g/mol . bldpharm.com

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would provide insight into the compound's structure through fragmentation analysis. While direct experimental data for this specific compound is not widely published, the fragmentation of indazole-containing structures is well-documented. nih.gov Fragmentation pathways for indazole carboxamides, for example, often involve characteristic losses from side chains and cleavage of the indazole core. nih.gov For this compound, fragmentation would likely involve the loss of ammonia (B1221849) (NH₃) from the amino groups and potentially the loss of methyl or nitrogen radicals from the heterocyclic ring system.

Table 1: Predicted HRMS Data for this compound

Ion Species Molecular Formula Calculated m/z
[M+H]⁺ C₈H₁₁N₄⁺ 163.0978
[M+Na]⁺ C₈H₁₀N₄Na⁺ 185.0797

Note: Predicted m/z values are based on the elemental composition and isotopic abundances.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. A combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic protons on the benzene (B151609) portion of the indazole ring would appear as doublets or singlets in the typical aromatic region (δ 6.0-8.0 ppm). The protons of the two amino groups (-NH₂) would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration. A sharp singlet corresponding to the three protons of the N-methyl group would be expected in the upfield region (δ 3.5-4.5 ppm). Analysis of a closely related compound, 1-methyl-5-nitro-1H-indazole, shows the N-methyl peak at δ 4.16 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would display eight distinct signals. The carbons of the indazole ring would resonate in the δ 100-150 ppm range. The carbon of the N-methyl group would appear significantly upfield. For comparison, ¹³C NMR data for various 1-methyl-indazole derivatives show the N-methyl carbon signal at approximately δ 30-40 ppm. nih.govrsc.org The chemical shifts of the aromatic carbons are influenced by the positions of the amino groups and the methyl group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign each proton and carbon signal and confirm the connectivity of the entire molecule. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N1-CH₃ 3.8 - 4.2 30 - 40
C3-NH₂ 4.5 - 5.5 (broad) -
C4-H 6.5 - 7.0 100 - 110
C5-NH₂ 5.0 - 6.0 (broad) -
C6-H 6.8 - 7.2 115 - 125
C7-H 7.0 - 7.5 120 - 130
C3 - 145 - 155
C3a - 135 - 145
C5 - 140 - 150

Note: Ranges are estimated based on data from analogous indazole derivatives. chemicalbook.comnih.govchemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the two primary amine groups (-NH₂) are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be seen just below 3000 cm⁻¹. The spectrum would also feature C=C stretching vibrations from the aromatic ring around 1500-1600 cm⁻¹ and N-H bending vibrations near 1600 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine (N-H) Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H (CH₃) Stretch 2850 - 2960
Aromatic C=C Stretch 1500 - 1620

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the indazole ring give rise to characteristic absorption bands. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is expected to show strong absorptions in the UV region, typically between 200 and 400 nm. These absorptions correspond to π→π* transitions within the conjugated bicyclic aromatic system. The presence of the amino groups as auxochromes is expected to cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted 1-methyl-indazole.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a high-quality single crystal of this compound must be grown.

While crystal structure data for the target compound is not available, analysis of related structures provides valuable insights. For example, the crystal structure of 1,3-dimethyl-1H-indazol-6-amine shows a nearly planar molecular skeleton and reveals that intermolecular N—H⋯N hydrogen bonds are key to establishing the crystal packing. researchgate.net Similarly, the structure of 1-methyl-1H-indazole-3-carboxylic acid shows the formation of hydrogen-bonded dimers. researchgate.net It is highly probable that the crystal structure of this compound would also be heavily influenced by hydrogen bonding, with the two amino groups acting as hydrogen bond donors and the indazole nitrogen atoms acting as acceptors, leading to the formation of an extensive three-dimensional network.

Chromatographic Methods (e.g., HPLC) for Purity Evaluation and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile, polar compounds like this compound.

A reversed-phase HPLC method would likely be effective for its analysis. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. The separation would be optimized by adjusting the gradient, flow rate, and pH of the mobile phase. Detection is commonly achieved using a diode-array detector (DAD), which can provide UV spectral data to confirm the identity of the peak. chrom-china.com The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks. A well-developed HPLC method should demonstrate good resolution between the main compound and any potential impurities, such as starting materials or by-products from its synthesis.

Table 4: Representative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C

| Detection | DAD at 254 nm and 280 nm |

Note: These are typical starting conditions and would require optimization for this specific analyte.

Potential Applications in Materials Science Research

Integration of Indazole Derivatives into Functional Materials

The incorporation of heterocyclic compounds into polymers is a well-established strategy for developing functional materials with tailored optical, electronic, and thermal properties. Indazole derivatives, with their rigid bicyclic structure and potential for hydrogen bonding, are attractive candidates for creating novel polymers. The diamino functionality of 1-methyl-1H-indazole-3,5-diamine, in particular, presents a versatile handle for polymerization reactions, such as the formation of polyimides or polyamides. These polymers could potentially exhibit high thermal stability and specific optoelectronic properties.

While direct integration of this compound into functional polymers is not yet widely documented in publicly available research, the broader class of nitrogen-containing heterocycles, including imidazoles and pyrazoles, has been successfully used in the development of functional materials. mdpi.com For instance, polymers containing imidazole moieties have been explored for their proton-conducting properties in fuel cell membranes. The structural similarities suggest that indazole-based polymers could also be investigated for such applications.

Exploration of Optical and Electronic Properties in Indazole-Based Systems

Indazole derivatives are known to possess interesting photophysical properties, making them promising components for organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. The aromatic nature of the indazole ring system allows for π-π stacking interactions and the formation of extended conjugated systems, which are crucial for charge transport and luminescence.

Recent studies on 3-substituted-1H-indazoles have demonstrated their potential as fluorescent materials, with some derivatives exhibiting high quantum yields of up to 85%. nih.gov Furthermore, certain indole and indazole derivatives containing salicylaldimine have been shown to exhibit multi-stimuli-responsive fluorescence, indicating their potential for use in smart materials and sensors. rsc.org The electronic properties of indazole-containing systems can be modulated by introducing electron-donating or electron-withdrawing groups. The diamino substitution in this compound, being electron-donating, would be expected to influence the HOMO-LUMO energy levels and, consequently, the optical and electronic characteristics of materials derived from it.

Table 1: Photophysical Properties of Selected 3-Substituted-1H-Indazole Derivatives This table presents data for related indazole compounds to illustrate the potential photophysical properties of systems based on the this compound scaffold.

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Quantum Yield (%)
3-Aryl-1H-indazole 320-350 400-450 up to 85
Indazole-salicylaldimine conjugate 380 480 Not Reported

Supramolecular Chemistry and Self-Assembly of Indazole Conjugates

The ability of molecules to self-assemble into well-defined supramolecular structures is a key focus in nanotechnology and materials science. The indazole nucleus, with its N-H group and nitrogen atoms in the pyrazole (B372694) ring, can act as both a hydrogen bond donor and acceptor, facilitating the formation of ordered assemblies.

Studies on the crystal structure of a related compound, 1-methyl-1H-indazole-3-carboxylic acid, have revealed the formation of inversion dimers through pairs of O—H⋯O hydrogen bonds. nih.gov Research on indole–pyrazole hybrids has also demonstrated self-association into dimers, tetramers, and even helical chains via N–H∙∙∙N hydrogen bonds. mdpi.com These findings suggest that this compound and its derivatives could also participate in predictable self-assembly processes, driven by hydrogen bonding and π-π stacking interactions. Such controlled self-assembly is crucial for the bottom-up fabrication of nanomaterials with defined architectures and functionalities.

Catalytic Applications of this compound Derivatives

The nitrogen atoms in the indazole ring make it an excellent ligand for coordinating with metal ions. This has led to the exploration of indazole derivatives in the development of metal-organic frameworks (MOFs) and other coordination complexes with catalytic activity. The diamino groups of this compound can be functionalized to create multidentate ligands capable of forming stable and catalytically active metal complexes.

While specific catalytic applications of this compound derivatives are still an emerging area of research, related pyrazolate and imidazole-functionalized MOFs have shown significant catalytic efficacy. For example, copper and zirconium-based MOFs with pyrazolate or imidazole ligands have been successfully employed as catalysts in various organic transformations. soton.ac.uknih.govnih.gov These materials can provide a synergistic effect between the metal centers and the framework, enhancing catalytic performance. nih.gov The potential for creating robust and recyclable heterogeneous catalysts makes indazole-based ligands, derivable from this compound, a promising avenue for future research in catalysis.

Future Perspectives and Emerging Research Avenues for 1 Methyl 1h Indazole 3,5 Diamine

Development of Green and Sustainable Synthetic Methodologies

The chemical synthesis of indazole derivatives is an area of continuous innovation, with a growing emphasis on environmentally benign and efficient processes. Future research will likely prioritize the development of "green" chemistry approaches to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Key emerging methodologies include:

One-Pot Synthesis: Researchers have developed one-pot protocols for creating 1-aryl-1H-indazoles, which streamline the process by reducing the number of intermediate purification steps, thereby saving time and resources.

Novel Catalysis: The use of natural, green, and efficient catalysts, such as lemon peel powder, under ultrasound irradiation has been reported for the synthesis of 1H-indazoles, offering an eco-friendly alternative to conventional methods.

Flow Chemistry: For potentially hazardous steps, such as diazotization reactions, flow chemistry offers a safer and more scalable alternative to traditional batch processing. This method involves the continuous pumping of reagents into a reactor, where small amounts of reactive intermediates are generated and consumed in situ, significantly improving safety and control. mdpi.com

C-H Functionalization: Direct functionalization of the indazole core through C-H bond activation is a powerful strategy that avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical. researchgate.net

These sustainable approaches are pivotal for the large-scale and environmentally responsible production of 1-methyl-1H-indazole-3,5-diamine and its derivatives.

Synthesis ApproachKey Features & Advantages
One-Pot Synthesis Reduces intermediate purifications, saves solvents and time, improves overall efficiency.
Natural Catalysts Utilizes renewable and biodegradable catalysts (e.g., lemon peel powder), non-toxic.
Flow Chemistry Enhances safety by minimizing the volume of hazardous intermediates, allows for rapid optimization and scalability. mdpi.com
C-H Functionalization Increases atom economy by directly modifying the core structure, reduces synthetic steps. researchgate.net

Exploration of Novel Biological Targets and Polypharmacology

The indazole scaffold is a well-established pharmacophore, known to interact with a wide array of biological targets. nih.govontosight.ai Derivatives have shown significant activity as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov Future research is expected to expand beyond these areas to uncover novel therapeutic applications.

An exciting avenue is the exploration of polypharmacology , which involves designing single molecules that can modulate multiple biological targets simultaneously. This approach is particularly promising for treating complex multifactorial diseases like cancer or neurodegenerative disorders. The structural versatility of the this compound core makes it an ideal candidate for developing such multi-targeted ligands.

Recent research has identified a diverse range of targets for indazole-based compounds, suggesting a rich landscape for future exploration:

Biological Target ClassSpecific ExamplesPotential Therapeutic Area
Kinase Inhibitors Tyrosine kinases (e.g., VEGFR, EGFR), PAK1, ULK1Oncology pnrjournal.comnih.govresearchgate.net
Receptor Antagonists 5-HT3, CGRPAntiemetic, Migraine pnrjournal.comnih.gov
Enzyme Inhibitors PARP, MMP-9Oncology rsc.org
Hormone Modulators Selective Estrogen Receptor Degraders (SERDs)Oncology nih.gov

By systematically modifying the substituents on the this compound scaffold, researchers can fine-tune the binding affinities for various targets, paving the way for a new generation of precisely engineered, multi-functional drugs.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. researchgate.netgoogle.com For this compound, these computational tools offer powerful new ways to accelerate the design and optimization of its derivatives.

Future applications of AI/ML in this context include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel indazole derivatives before they are synthesized. google.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or desired pharmacological profiles.

Virtual Screening: ML can rapidly screen vast virtual libraries of indazole compounds against computational models of protein targets, identifying the most promising candidates for synthesis and experimental testing. numberanalytics.com This dramatically accelerates the hit-identification phase. pnrjournal.com

Synthesis Planning: AI can assist in planning the most efficient and sustainable synthetic routes for complex indazole derivatives, a focus of consortia like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS). rsc.org

Role in Interdisciplinary Research Across Chemistry, Biology, and Materials Science

The utility of the this compound scaffold is not confined to medicine. Its unique electronic and structural properties make it a candidate for interdisciplinary research, bridging chemistry, biology, and materials science.

Chemistry: The core focus remains on the development of novel and efficient synthetic methodologies and the creation of diverse chemical libraries. researchgate.net

Biology: The primary application lies in drug discovery, exploring interactions with biological systems to treat a wide range of diseases, from cancer to cardiovascular conditions. nih.govrsc.org

Materials Science: This is an emerging and exciting frontier. Heterocyclic compounds, in general, are integral to the development of functional materials. numberanalytics.comopenaccessjournals.comontosight.ai Derivatives of indazole could be explored for applications in:

Organic Electronics: The nitrogen-rich heterocyclic system could be leveraged to create novel materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). google.comnumberanalytics.com The tunable electronic properties of these compounds are highly desirable for such applications. numberanalytics.com

Conducting Polymers: Incorporation of the indazole moiety into polymer chains could impart specific conductive or luminescent properties. numberanalytics.com

Functional Dyes and Sensors: The chromophoric nature of the aromatic system could be exploited to develop new dyes or chemical sensors that respond to specific analytes or environmental changes.

The exploration of this compound and its analogues in materials science represents a significant growth area, promising innovations beyond the biomedical field.

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